Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 4-amino-1-azaspiro[55]undecane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C15H29ClN2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions ensures the consistent quality of the final product. Industrial production also involves rigorous quality control measures, including analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate: Another spirocyclic compound with a similar structure but different functional groups.
1-oxa-9-azaspiro[5.5]undecane derivatives: Compounds with similar spirocyclic frameworks but containing oxygen atoms in the ring.
Uniqueness
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-10-7-12(16)11-15(17)8-5-4-6-9-15;/h12H,4-11,16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGFSRUHSVUCLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-66-3 | |
Record name | 1-Azaspiro[5.5]undecane-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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